molecular formula C6H9N B1586122 Cyclopentyl isocyanide CAS No. 68498-54-4

Cyclopentyl isocyanide

Cat. No.: B1586122
CAS No.: 68498-54-4
M. Wt: 95.14 g/mol
InChI Key: XTLSDEJNOQVCHL-UHFFFAOYSA-N
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Description

Cyclopentyl isocyanide is an organic compound with the molecular formula C6H9N. It is characterized by the presence of an isocyanide group (-NC) attached to a cyclopentyl ring. This compound is known for its unique reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl isocyanide can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with cyanogen chloride to form cyclopentyl cyanamide, which is then heated under alkaline conditions to produce cyclopentylisocyanide . Another method involves the treatment of N-substituted formamides with chlorophosphate compounds and tertiary amine bases, yielding the corresponding isocyanides in high yields .

Industrial Production Methods: Industrial production of cyclopentylisocyanide typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl isocyanide undergoes various types of chemical reactions, including:

    Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new bonds.

    Cycloaddition Reactions: this compound can participate in cycloaddition reactions, forming cyclic compounds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Electrophiles: Electrophiles such as alkyl halides and acyl chlorides are often used in addition reactions.

    Catalysts: Catalysts like Lewis acids can facilitate cycloaddition reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted amines, while cycloaddition reactions can produce various cyclic compounds.

Scientific Research Applications

Cyclopentyl isocyanide has a wide range of applications in scientific research:

Mechanism of Action

Cyclopentyl isocyanide can be compared with other isocyanides such as cyclohexyl isocyanide and tert-butyl isocyanide . While all these compounds share the isocyanide functional group, cyclopentylisocyanide is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific chemical reactions and applications.

Comparison with Similar Compounds

  • Cyclohexyl isocyanide
  • tert-Butyl isocyanide
  • Benzyl isocyanide
  • Octyl isocyanide

Properties

IUPAC Name

isocyanocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-7-6-4-2-3-5-6/h6H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLSDEJNOQVCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370503
Record name cyclopentyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68498-54-4
Record name cyclopentyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentyl Isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl isocyanide
Reactant of Route 2
Cyclopentyl isocyanide

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